Ziprasidone N-oxide-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

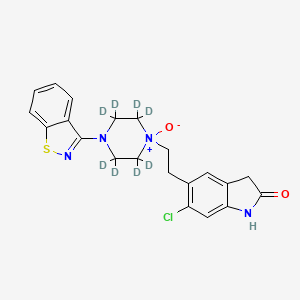

Properties

Molecular Formula |

C21H21ClN4O2S |

|---|---|

Molecular Weight |

437.0 g/mol |

IUPAC Name |

5-[2-[4-(1,2-benzothiazol-3-yl)-2,2,3,3,5,5,6,6-octadeuterio-1-oxidopiperazin-1-ium-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C21H21ClN4O2S/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-8-26(28)9-6-25(7-10-26)21-16-3-1-2-4-19(16)29-24-21/h1-4,11,13H,5-10,12H2,(H,23,27)/i6D2,7D2,9D2,10D2 |

InChI Key |

XIEQKITXJALFOJ-IHGLQNJRSA-N |

Isomeric SMILES |

[2H]C1(C([N+](C(C(N1C2=NSC3=CC=CC=C32)([2H])[2H])([2H])[2H])(CCC4=C(C=C5C(=C4)CC(=O)N5)Cl)[O-])([2H])[2H])[2H] |

Canonical SMILES |

C1C[N+](CCN1C2=NSC3=CC=CC=C32)(CCC4=C(C=C5C(=C4)CC(=O)N5)Cl)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Molecular and Physicochemical Properties of Deuterated Ziprasidone N-Oxide

Abstract

This technical guide provides a comprehensive analysis of deuterated Ziprasidone N-oxide, a critical molecule in the bioanalytical and metabolic studies of Ziprasidone. We will delineate its molecular formula and weight, derived from foundational data on its non-deuterated and parent isotopologue counterparts. This document serves as an essential resource for researchers in drug metabolism, pharmacokinetics (DMPK), and analytical development, offering not only core physicochemical data but also the scientific rationale for its application and detailed, field-proven methodologies for its synthesis and characterization. The protocols described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Rationale for Isotopic Labeling and Metabolite Synthesis

Ziprasidone is an atypical antipsychotic agent used in the treatment of schizophrenia and bipolar disorder.[1][2] Like many pharmaceuticals, it undergoes extensive metabolism in the body, with less than 5% of the administered dose being excreted as the unchanged drug.[3][4] Understanding these metabolic pathways is paramount for comprehending its efficacy, safety profile, and potential drug-drug interactions.

Two key molecular entities in the study of Ziprasidone are its N-oxide metabolite and its deuterated analogues.

-

Ziprasidone N-Oxide: This compound is a known metabolite and a potential degradation impurity of Ziprasidone.[5][6][7][8] Its quantification in biological matrices is essential for comprehensive pharmacokinetic profiling.

-

Deuterated Ziprasidone (e.g., Ziprasidone-d8): Isotopic labeling, typically with deuterium, is the gold standard for creating internal standards for quantitative bioanalysis using mass spectrometry.[9] The deuterium-labeled analogue is chemically identical to the parent drug but has a higher mass, allowing it to be distinguished by the detector. This co-eluting standard corrects for variations in sample preparation and instrument response, ensuring highly accurate quantification.[9][10]

By combining these two features—metabolite structure and isotopic labeling—we arrive at Deuterated Ziprasidone N-oxide . This molecule serves as the ideal internal standard for the precise quantification of the Ziprasidone N-oxide metabolite in complex biological samples.

Core Molecular Attributes: Formula and Weight

The molecular formula and weight of deuterated Ziprasidone N-oxide are derived from the established values of its parent compounds. The most common commercially available deuterated version of Ziprasidone is Ziprasidone-d8, where the eight hydrogen atoms on the piperazine ring are substituted with deuterium.[9] The N-oxidation occurs on one of the piperazine nitrogen atoms.

The calculation for the molecular weight of Ziprasidone-d8 N-oxide is as follows:

-

Start with the molecular weight of the non-deuterated Ziprasidone N-Oxide (428.94 g/mol ).[5][6][7]

-

Calculate the mass increase from the substitution of 8 hydrogen atoms with 8 deuterium atoms. This is achieved by comparing the molecular weights of Ziprasidone-d8 (420.98 g/mol ) and non-deuterated Ziprasidone (412.94 g/mol ), which reveals a mass difference of 8.04 g/mol .[1][5][9]

-

Add this mass difference to the molecular weight of the non-deuterated N-oxide to obtain the final molecular weight for the deuterated N-oxide.

The following table summarizes the quantitative data for these related compounds.

| Compound | Molecular Formula | Average Molecular Weight ( g/mol ) |

| Ziprasidone | C₂₁H₂₁ClN₄OS | 412.94[1][11] |

| Ziprasidone-d8 | C₂₁H₁₃D₈ClN₄OS | 420.98[5][9] |

| Ziprasidone N-Oxide | C₂₁H₂₁ClN₄O₂S | 428.94[5][6][7] |

| Ziprasidone-d8 N-Oxide | C₂₁H₁₃D₈ClN₄O₂S | 436.98 (Derived) |

Logical Synthesis and Characterization Workflow

The generation and validation of a deuterated metabolite standard require a robust and logical workflow. The process begins with the synthesis from a readily available isotopically labeled precursor, followed by rigorous purification and definitive structural characterization.

Caption: Proposed workflow for synthesis and validation of Ziprasidone-d8 N-Oxide.

Experimental Protocol: Synthesis

Objective: To synthesize Ziprasidone-d8 N-oxide from Ziprasidone-d8.

Causality: The choice of a mild oxidizing agent like meta-Chloroperoxybenzoic acid (m-CPBA) is critical. Tertiary amines, such as the piperazine nitrogen in Ziprasidone, are readily oxidized to N-oxides. m-CPBA is effective under controlled conditions, minimizing over-oxidation or degradation of other functional groups in the molecule.

Methodology:

-

Dissolution: Dissolve Ziprasidone-d8 (1 equivalent) in a suitable chlorinated solvent, such as dichloromethane (DCM), at 0°C in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Reagent Addition: Slowly add a solution of m-CPBA (1.1 equivalents) in DCM to the flask dropwise over 30 minutes. Maintain the temperature at 0°C to control the reaction rate and prevent side reactions.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.

-

Washing & Drying: Wash the combined organic layer with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentration: Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product using preparative High-Performance Liquid Chromatography (HPLC) to isolate the desired Ziprasidone-d8 N-oxide with high purity.

Experimental Protocol: Characterization

Objective: To confirm the identity and purity of the synthesized Ziprasidone-d8 N-oxide.

Causality: A multi-pronged analytical approach is necessary for unambiguous structure confirmation. High-resolution mass spectrometry provides an exact mass that validates the elemental composition, while NMR spectroscopy provides detailed information about the chemical environment of each atom, confirming the specific site of oxidation.

Methodology:

-

High-Resolution Mass Spectrometry (HRMS):

-

Technique: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.

-

Procedure: Infuse a dilute solution of the purified sample in methanol/water into the mass spectrometer.

-

Expected Result: The instrument should detect a protonated molecular ion [M+H]⁺ with a mass-to-charge ratio (m/z) corresponding to the calculated exact mass of C₂₁H₁₄D₈ClN₄O₂S⁺. This provides definitive confirmation of the molecular formula.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Technique: ¹H NMR and ¹³C NMR in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Procedure: Prepare a sample of the purified compound (~5-10 mg) in the NMR solvent and acquire spectra.

-

Expected Results:

-

¹H NMR: A significant downfield shift is expected for the protons on the carbons adjacent (alpha) to the newly formed N-oxide group compared to the Ziprasidone-d8 precursor. The integration of signals will confirm the proton count. The characteristic signals from the piperazine ring protons will be absent due to deuteration.

-

¹³C NMR: The carbon atoms alpha to the N-oxide will exhibit a noticeable downfield shift (deshielding), while the beta carbons will show a smaller upfield shift (shielding).[12] These characteristic shifts are diagnostic for N-oxide formation.

-

-

Structural Transformation Pathway

The chemical relationship between Ziprasidone and its deuterated N-oxide metabolite can be visualized as a two-step transformation: isotopic labeling followed by metabolic oxidation.

Caption: Chemical relationship between Ziprasidone and its derivatives.

Conclusion

Deuterated Ziprasidone N-oxide (specifically, Ziprasidone-d8 N-oxide) is a highly specialized yet indispensable tool for advanced pharmaceutical research. Its precise molecular formula is C₂₁H₁₃D₈ClN₄O₂S, corresponding to a derived molecular weight of 436.98 g/mol . The primary application of this compound is as a robust internal standard for the accurate quantification of the Ziprasidone N-oxide metabolite in pharmacokinetic and drug metabolism studies. The synthesis and characterization workflows detailed in this guide provide a reliable framework for its preparation and validation, ensuring the high degree of scientific integrity required in modern drug development.

References

-

Pharmaffiliates. (n.d.). Ziprasidone-impurities. Retrieved from [Link]

-

Axios Research. (n.d.). Ziprasidone N-Oxide - CAS 188797-76-4. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). ziprasidone - Stable isotopes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ziprasidone N-oxide. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). Ziprasidone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ziprasidone. PubChem Compound Database. Retrieved from [Link]

-

Prakash, C., et al. (1999). Metabolism and excretion of a new antipsychotic drug, ziprasidone, in humans. Drug Metabolism and Disposition, 27(10), 1141-1149. Retrieved from [Link]

-

Singh, S. K., et al. (2023). Significance of Ziprasidone Nanoparticles in Psychotic Disorders. Molecules, 28(9), 3939. Retrieved from [Link]

-

Miceli, J. J., et al. (2000). Ziprasidone and the activity of cytochrome P450 2D6 in healthy extensive metabolizers. British Journal of Clinical Pharmacology, 49 Suppl 1, 43S-47S. Retrieved from [Link]

-

Szultka-Młyńska, M., et al. (2019). Comparative study of performances of UHPLC-MS/MS and HPLC/UV methods for analysis of ziprasidone and its main impurities. Journal of Pharmaceutical and Biomedical Analysis, 174, 531-539. Retrieved from [Link]

-

A. (2020). Development of Nanocrystal Ziprasidone Orally Disintegrating Tablets: Optimization by Using Design of Experiment and In Vitro Evaluation. AAPS PharmSciTech, 21(4), 119. Retrieved from [Link]

-

ClinicalTrials.gov. (n.d.). Safety Study of Ziprasidone (Geodon) for the Depressive Mixed State. Retrieved from [Link]

-

Beedham, C. (2003). Ziprasidone metabolism, aldehyde oxidase, and clinical implications. Journal of Clinical Psychopharmacology, 23(4), 341-346. Retrieved from [Link]

-

A., et al. (2017). A Validated Bioanalytical Method for Quantification of Ziprasidone in Human Plasma by RP-HPLC: Application to a Pharmacokinetic. Current Pharmaceutical Research, 7(3), 2082-2092. Retrieved from [Link]

-

Dalvie, D., et al. (2005). Characterization of a novel metabolite intermediate of ziprasidone in hepatic cytosolic fractions of rat, dog, and human by ESI-MS/MS, hydrogen/deuterium exchange, and chemical derivatization. Drug Metabolism and Disposition, 33(6), 841-847. Retrieved from [Link]

- Google Patents. (n.d.). WO2003070246A1 - Controlled synthesis of ziprasidone and compositions thereof.

-

Bhavyasri, K., et al. (2015). A Validated Bioanalytical Method for Quantification of Ziprasidone in Rabbit Plasma by LC-MS/MS: Application to a Pharmacokinetic Study. British Journal of Pharmaceutical Research, 6(5), 322-332. Retrieved from [Link]

-

K. Boczoń, W., et al. (2001). NMR Spectra of Sparteine N1-oxide and α-Isosparteine N-oxide. Molecules, 6(12), 999-1006. Retrieved from [Link]

-

Jończyk, J., et al. (2022). Development of Analytical Quality by Design Compliant Chaotropic Chromatography Method for Ziprasidone and Its Five Impurities Determination. Molecules, 27(16), 5176. Retrieved from [Link]

Sources

- 1. Ziprasidone - Wikipedia [en.wikipedia.org]

- 2. Ziprasidone | C21H21ClN4OS | CID 60854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Metabolism and excretion of a new antipsychotic drug, ziprasidone, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ziprasidone metabolism, aldehyde oxidase, and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Ziprasidone N-Oxide - CAS - 188797-76-4 | Axios Research [axios-research.com]

- 7. Ziprasidone N-oxide | CAS 188797-76-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. NMR Spectra of Sparteine N1-oxide and α-Isosparteine N-oxide [mdpi.com]

Technical Guide: Metabolic Architecture and N-Oxide Formation of Ziprasidone

[1]

Executive Summary: The Dual-System Paradigm

Ziprasidone (Zeldox/Geodon) represents a unique pharmacokinetic case study among atypical antipsychotics due to its heavy reliance on Aldehyde Oxidase (AO) rather than the Cytochrome P450 system for primary clearance.[1] While CYP3A4 mediates oxidative biotransformation—including the formation of sulfoxides, sulfones, and N-oxides —approximately two-thirds of the drug's metabolic clearance occurs via reduction by AO.[2]

For drug development scientists, this implies that standard liver microsome stability assays (which lack cytosolic AO) will drastically underpredict Ziprasidone clearance.[1] This guide details the mechanistic pathways and provides a validated experimental framework for characterizing these metabolites.

Chemical Susceptibility & Structural Activity

The Ziprasidone molecule is composed of a benzisothiazole ring linked to a piperazine moiety. This structure presents three primary "metabolic soft spots":

-

The Benzisothiazole Ring (Reductive Target): The C=N bond in this ring is highly electrophilic, making it the primary substrate for Aldehyde Oxidase.

-

The Thiol Group (Oxidative Target): Following ring opening or direct attack, the sulfur atom is susceptible to S-oxidation.[1]

-

The Piperazine Nitrogen (Oxidative Target): The tertiary amine within the piperazine ring is nucleophilic, allowing for N-oxidation and N-dealkylation, primarily mediated by CYP3A4 and potentially FMOs.[1]

Detailed Metabolic Pathways[1]

The Dominant Reductive Pathway (Cytosolic)

Unlike many CNS drugs cleared by CYP2D6 or CYP3A4, Ziprasidone’s major clearance route involves the cytosolic enzyme Aldehyde Oxidase (AO) .[1][2][3][4]

-

Mechanism: AO reduces the benzisothiazole ring, cleaving the C=N bond to form dihydroziprasidone .[5]

-

Secondary Step: The resulting thiol/thiolate intermediate is rapidly methylated by Thiol Methyltransferase (TMT) to form S-methyldihydroziprasidone .[1]

-

Clinical Relevance: This pathway is non-inducible and generally not susceptible to CYP-mediated drug-drug interactions (DDIs).[1]

The Oxidative Pathways (Microsomal)

CYP3A4 (and to a lesser extent CYP1A2) catalyzes the oxidative clearance (approx. 30-35%).[1]

-

S-Oxidation: Direct oxidation of the sulfur atom yields Ziprasidone Sulfoxide and subsequently Ziprasidone Sulfone .[6]

-

N-Dealkylation: Oxidative cleavage at the ethyl linker separates the piperazine ring from the indole moiety.

-

N-Oxide Formation:

-

Locus: The N4 nitrogen of the piperazine ring.

-

Mechanism: Direct oxygenation of the tertiary amine. While often attributed to Flavin-containing Monooxygenases (FMO) in similar structures (e.g., olanzapine, clozapine), in Ziprasidone, this is considered a minor route often concurrent with CYP3A4 activity.[1]

-

Stability: N-oxides can be thermally unstable and may revert to the parent amine under high-temperature GC conditions, necessitating LC-MS/MS for accurate quantification.[1]

-

Quantitative Pathway Distribution

| Metabolic Route | Primary Enzyme(s) | Key Metabolite(s) | Approx. % of Clearance |

| Reduction | Aldehyde Oxidase (AO) | Dihydroziprasidone | ~66% |

| Methylation | Thiol Methyltransferase (TMT) | S-methyldihydroziprasidone | (Sequential to AO) |

| S-Oxidation | CYP3A4 | Ziprasidone Sulfoxide/Sulfone | ~20-25% |

| N-Dealkylation | CYP3A4 | N-dealkylated piperazine | ~5-10% |

| N-Oxidation | CYP3A4 / FMO | Ziprasidone N-oxide | <5% (Minor) |

Visualization: The Metabolic Map

The following diagram illustrates the divergence between the cytosolic (AO) and microsomal (CYP) pathways.

Figure 1: Metabolic divergence of Ziprasidone showing the dominant reductive pathway (AO) leading to S-methyldihydroziprasidone and the oxidative pathways (CYP3A4) leading to N-oxides and Sulfoxides.[1][3][6][7]

Experimental Protocols: Validating the Pathways

In Vitro Incubation System

Critical Causality: Standard Human Liver Microsomes (HLM) contain CYPs but lack cytosolic enzymes.[1] To capture the full metabolic profile (including the major AO pathway), you must use Human Liver S9 fractions or supplement microsomes with cytosol.

Protocol: S9 Fraction Incubation

-

Buffer Preparation: 100 mM Potassium Phosphate buffer (pH 7.4).

-

Cofactors:

-

NADPH-regenerating system: (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).[1] Required for CYP and FMO activity.

-

AO Cofactor: AO does not require NADPH but requires the molybdenum cofactor (endogenous in S9).[1] Note: Some protocols add Vanillin as a positive control substrate for AO.

-

-

Reaction Mix:

-

Initiation: Add NADPH-regenerating system.

-

Termination: At time points (0, 15, 30, 60 min), quench with ice-cold Acetonitrile containing Internal Standard (e.g., Ziprasidone-d8).

-

Clarification: Centrifuge at 4,000 rpm for 10 min; inject supernatant into LC-MS/MS.

Analytical Detection (LC-MS/MS)

Methodology: High-performance liquid chromatography coupled with tandem mass spectrometry is required to distinguish the N-oxide from the parent and other isobaric interferences.[1]

-

Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

-

Mobile Phase:

-

Gradient: 10% B to 90% B over 3.0 min.

-

Mass Spectrometry (ESI+):

Scientific Integrity & Risk Assessment

-

Polymorphism: AO does not exhibit the extensive genetic polymorphism seen with CYP2D6. This results in a more predictable pharmacokinetic profile for Ziprasidone across populations compared to other antipsychotics.[1]

-

Drug Interactions:

-

CYP3A4 Inhibitors (e.g., Ketoconazole): Increase Ziprasidone AUC by ~35-40%.[1] This is moderate because the AO pathway remains unaffected.[1]

-

AO Inhibition: While rare, potent AO inhibitors (e.g., Raloxifene, Hydralazine) could theoretically impact clearance, though clinical significance is limited.[1]

-

-

N-Oxide Toxicity: Unlike some aromatic amines where N-oxidation leads to reactive nitrenium ions, the piperazine N-oxide of Ziprasidone is generally considered a stable, non-reactive Phase I metabolite that is subsequently excreted.[1]

References

-

Beedham, C., et al. (2003).[1][3][4] Ziprasidone metabolism, aldehyde oxidase, and clinical implications. Journal of Clinical Psychopharmacology. Link

-

Prakash, C., et al. (1997).[1] Metabolism and excretion of the novel antipsychotic drug ziprasidone in rats after oral administration. Drug Metabolism and Disposition.[1][2][4][9][10] Link

-

FDA Labeling. (2014).[1] Geodon (Ziprasidone HCl) Prescribing Information. U.S. Food and Drug Administration.[1] Link

-

Al-Dirbashi, O.Y., et al. (2006).[1][8] Rapid liquid chromatography-tandem mass spectrometry method for quantification of ziprasidone in human plasma. Biomedical Chromatography. Link

-

Obach, R.S., et al. (2006).[1] Aldehyde oxidase in drug development. Drug Metabolism and Disposition.[1][2][4][9][10] Link

Sources

- 1. Ziprasidone - Wikipedia [en.wikipedia.org]

- 2. Ziprasidone metabolism, aldehyde oxidase, and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Impact of CYP3A4 functional variability on ziprasidone metabolism [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. ClinPGx [clinpgx.org]

- 6. Metabolism and excretion of the novel antipsychotic drug ziprasidone in rats after oral administration of a mixture of 14C- and 3H-labeled ziprasidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism and excretion of a new antipsychotic drug, ziprasidone, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rapid liquid chromatography-tandem mass spectrometry method for quantification of ziprasidone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ziprasidone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Guide: Ziprasidone N-oxide-d8 Characterization & Application

Part 1: Chemical Identity & Nomenclature

Status: Specialized Deuterated Metabolite Standard Primary Application: Internal Standard (IS) for LC-MS/MS quantification of Ziprasidone N-oxide; Metabolic Stability Studies.

Unlike the parent drug Ziprasidone or its primary deuterated analog (Ziprasidone-d8), the specific N-oxide-d8 variant is a highly specialized research chemical often synthesized on-demand. Consequently, it does not currently possess a globally assigned CAS number in public registries (e.g., CAS Common Chemistry). Researchers must rely on composite identifiers derived from the parent structures.

Core Identifiers

| Parameter | Technical Specification |

| Chemical Name | 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-oxido-1-piperazinyl-d8]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one |

| Parent N-Oxide CAS | 188797-76-4 (Reference for non-deuterated form) |

| Parent Drug CAS | 146939-27-7 (Ziprasidone Free Base) |

| Molecular Formula | C₂₁H₁₃D₈ClN₄O₂S |

| Molecular Weight | 436.99 g/mol (Calculated based on d8 isotope enrichment) |

| Exact Mass | ~436.16 g/mol |

| Isotopic Purity | Typically ≥ 99% deuterated forms (d1-d8); d0 contribution < 0.5% |

| Solubility | DMSO (Slightly), Methanol (Very slightly, often requires warming) |

Structural Derivation

The deuterium labeling (d8) is typically located on the piperazine ring . This placement is strategic: it is metabolically stable against the primary oxidative pathways (which attack the ethyl linker or the benzisothiazole ring) and avoids "washout" via proton exchange in protic solvents.

SMILES (Canonical d0 Parent): ClC1=C(CC(=O)N2)C2=CC=C1CCN3(O)CCN(C4=NSC5=CC=CC=C54)CC3 (Note: The d8 variant replaces the 8 piperazine protons with deuterium)

Part 2: Critical Analytical Challenges (The "In-Source" Phenomenon)

As a Senior Application Scientist, I must highlight the single most critical failure mode when analyzing this compound: In-Source Reduction .

The Mechanism of Failure

N-oxide metabolites are thermally labile. In the high-temperature environment of an Electrospray Ionization (ESI) source, Ziprasidone N-oxide can lose its oxygen atom, reverting to the parent Ziprasidone molecule before mass filtration.

-

Reaction: [M+16]+ (N-oxide) + Heat → [M]+ (Parent) + O

-

Consequence: If the N-oxide and the Parent drug are not chromatographically separated, the "reduced" N-oxide signal will add to the Parent drug signal.

-

Result: False elevation of Parent drug concentration (PK data corruption).

The Solution: Chromatographic Resolution

You cannot rely solely on Mass Spectrometry (MS/MS) selectivity (MRM transitions) because the artifact ion has the exact same m/z and fragmentation pattern as the parent. You must separate them in the time domain (LC).

Part 3: Visualization of Metabolic & Analytical Logic

The following diagram illustrates the structural relationship, the specific site of deuteration, and the critical "In-Source Reduction" pathway that necessitates rigorous chromatography.

Figure 1: Relationship between Ziprasidone, its N-oxide metabolite, and the deuterated standards. The red dotted line indicates the thermal artifact that mimics the parent drug.

Part 4: Experimental Protocol (LC-MS/MS)

This protocol is designed to ensure stability of the N-oxide and prevent the "In-Source Reduction" artifact.

Stock Solution Preparation

-

Solvent: Dissolve this compound in DMSO . Do not use pure methanol as the primary solvent for the stock, as solubility is poor and precipitation can occur upon freezing.

-

Light Sensitivity: Ziprasidone and its derivatives are photosensitive. All operations must be performed under yellow light or in amber glassware wrapped in foil.

-

Storage: -80°C. Stability is generally <6 months due to potential N-oxide deoxygenation over time.

LC-MS/MS Method Parameters

-

Column: C18 or Phenyl-Hexyl (e.g., Waters XBridge Phenyl, 2.1 x 100 mm, 3.5 µm).

-

Reasoning: Phenyl columns often provide better selectivity for aromatic N-oxides compared to standard C18.

-

-

Mobile Phase:

-

Gradient:

-

Hold low %B (e.g., 10%) for 0.5 min to divert salts.

-

Ramp to 90% B over 4-5 minutes.

-

Crucial: Ensure the N-oxide elutes before the parent Ziprasidone. N-oxides are more polar and typically elute earlier on Reverse Phase.

-

-

Mass Spectrometry (ESI+):

-

Source Temp: Keep as low as possible (e.g., 350°C - 450°C) to minimize thermal reduction.

-

MRM Transitions:

-

This compound: 437.0 → 202.1 (Fragment retaining d8-piperazine).

-

Ziprasidone N-oxide (d0): 429.0 → 194.1.

-

-

System Suitability Test (SST)

Before running samples, inject a mixture of Ziprasidone (Parent) and Ziprasidone N-oxide.

-

Requirement: Baseline resolution (Rs > 1.5).

-

Validation: Monitor the Parent MRM channel (413 -> 194) while injecting pure N-oxide. If you see a peak at the N-oxide retention time in the Parent channel, your source temperature is too high (In-Source Fragmentation).

References

-

Beedham, C., et al. (2003). "Ziprasidone metabolism, aldehyde oxidase, and clinical implications." Journal of Clinical Psychopharmacology. Retrieved from [Link]

-

Aravagiri, M., et al. (2007). "Determination of ziprasidone in human plasma by liquid chromatography-electrospray tandem mass spectrometry." Journal of Chromatography B. Retrieved from [Link]

Sources

A Technical Guide to Isotopic Purity Requirements for Ziprasidone N-oxide-d8

Introduction: The Critical Role of Deuterated Standards in Pharmaceutical Analysis

In the landscape of modern pharmaceutical development and bioanalysis, stable isotope-labeled (SIL) internal standards are indispensable tools for ensuring the accuracy and reliability of quantitative assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Ziprasidone, an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder, undergoes extensive metabolism in the body.[3][4] One of its metabolites is Ziprasidone N-oxide. For pharmacokinetic, metabolic, and therapeutic drug monitoring studies, a deuterated version of this metabolite, Ziprasidone N-oxide-d8, serves as an ideal internal standard.[5][6][7] Its chemical behavior is nearly identical to the endogenous, non-labeled analyte, but its increased mass allows for clear differentiation in mass spectrometric analysis.[8]

The efficacy of a deuterated standard like this compound hinges on its isotopic purity . This guide provides an in-depth technical overview of the isotopic purity requirements for this compound, the analytical methodologies for its determination, and the scientific rationale underpinning these stringent criteria.

Deconstructing Isotopic Purity: More Than Just a Number

Isotopic purity is a multifaceted parameter that extends beyond a single percentage value. It encompasses several key aspects:

-

Isotopic Enrichment: This refers to the percentage of deuterium atoms at specific labeled positions within the molecule.[9] For this compound, this means quantifying the extent to which hydrogen has been replaced by deuterium on the eight designated positions of the piperazine ring.

-

Species Abundance: This describes the population distribution of different isotopologues.[9] Due to the statistical nature of chemical synthesis, a batch of this compound will inevitably contain molecules with varying numbers of deuterium atoms (d7, d6, d5, etc.), as well as a small amount of the unlabeled (d0) compound.[9]

-

Absence of Unlabeled Analyte: The presence of the non-deuterated Ziprasidone N-oxide (d0) in the deuterated standard is a critical concern, as it can artificially inflate the measured concentration of the analyte, leading to underestimation.[10]

A high degree of isotopic purity is paramount for several reasons: it minimizes background interference, ensures clear mass separation, and ultimately enhances the quality and reliability of the analytical data.[11]

Recommended Isotopic Purity Specifications for this compound

While there are no universally mandated regulatory limits for the isotopic purity of all deuterated standards, a set of best practices and widely accepted industry standards have emerged to ensure data integrity. For this compound to be considered a high-quality internal standard suitable for regulated bioanalysis, it should meet the following specifications:

| Parameter | Specification | Rationale |

| Isotopic Enrichment | ≥ 98% | Minimizes interference from lower-mass isotopologues and ensures a robust signal for the desired d8 species.[11] |

| Unlabeled Species (d0) | < 0.5% (ideally < 0.1%) | Prevents overestimation of the analyte concentration and reduces the need for complex correction calculations.[12] |

| d1-d7 Isotopologues | Characterized and Quantified | Provides a complete isotopic profile of the standard, which is crucial for understanding any potential, minor interferences. |

It is strongly recommended to select deuterated compounds with at least 98% isotopic enrichment for bioanalytical and pharmaceutical testing that requires accurate quantification.[11]

Analytical Determination of Isotopic Purity: A Two-Pronged Approach

A comprehensive assessment of the isotopic purity of this compound necessitates a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[13]

High-Resolution Mass Spectrometry (HRMS)

HRMS is the primary technique for determining the distribution of isotopologues.[9][14] By providing highly accurate mass measurements, it can resolve and quantify the relative abundance of the d8, d7, d6, and other species, including the critical unlabeled d0 form.

Experimental Protocol: Isotopic Purity Assessment by LC-HRMS

-

Sample Preparation:

-

Accurately prepare a solution of this compound in a suitable solvent (e.g., methanol/water) at a concentration that provides a strong signal-to-noise ratio.

-

-

Liquid Chromatography (LC) Separation:

-

Utilize a C18 column with a gradient elution to ensure the analyte is well-resolved from any potential impurities.

-

-

Mass Spectrometry (MS) Acquisition:

-

Employ a high-resolution mass spectrometer (e.g., Orbitrap or TOF) in full-scan mode.

-

Optimize the electrospray ionization (ESI) source parameters for the parent ion of this compound.

-

-

Data Analysis:

-

Extract the ion chromatograms for the expected masses of all relevant isotopologues (d0 to d8).

-

Integrate the peak areas for each isotopologue.

-

Calculate the relative abundance of each species as a percentage of the total integrated area.

-

Correct for the natural isotopic abundance of carbon-13.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

While HRMS excels at quantifying isotopologue distribution, NMR spectroscopy, particularly proton NMR (¹H NMR), is invaluable for confirming the positions of deuteration and providing an independent measure of isotopic enrichment.[13][15]

Experimental Protocol: Isotopic Enrichment by Quantitative ¹H NMR (qNMR)

-

Sample Preparation:

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher to achieve adequate signal dispersion.[15]

-

Crucial Parameter: Set a long relaxation delay (d1) of at least 5 times the T1 of the protons being integrated to ensure full relaxation and accurate quantification.[15]

-

-

Data Analysis:

-

Integrate the residual proton signals at the deuterated positions on the piperazine ring.

-

Integrate a stable, non-deuterated signal within the molecule to serve as an internal reference.

-

Calculate the isotopic purity by comparing the integration of the residual proton signals to the internal reference signal.[15]

-

Visualizing the Workflow

The following diagram illustrates the integrated analytical workflow for the comprehensive characterization of this compound isotopic purity.

Caption: Workflow for Isotopic Purity Determination.

The Causality Behind Stringent Purity Requirements

The insistence on high isotopic purity is not arbitrary; it is rooted in the fundamental principles of quantitative bioanalysis. The internal standard must behave as a true surrogate for the analyte, correcting for variations in sample extraction, matrix effects, and instrument response.[11]

-

Impact of Unlabeled (d0) Impurity: If the internal standard contains a significant amount of the unlabeled analyte, the calibration curve will be skewed. This leads to a systematic underestimation of the analyte concentration in unknown samples, a potentially critical error in pharmacokinetic and clinical studies.[10]

-

"Cross-talk" from Other Isotopologues: While less severe, significant levels of lower-mass isotopologues (e.g., d7, d6) can contribute to the signal of the analyte, especially at low concentrations, a phenomenon known as "cross-talk." High isotopic enrichment minimizes this potential for interference.

The following decision tree illustrates the logical process for qualifying a batch of this compound based on its isotopic purity analysis.

Caption: Qualification Decision Tree for Isotopic Purity.

Conclusion: Upholding Data Integrity Through Purity

The isotopic purity of this compound is not a mere technical detail but a cornerstone of analytical data integrity. By adhering to stringent purity specifications (≥98% isotopic enrichment and <0.5% unlabeled species) and verifying these parameters through a robust combination of HRMS and qNMR, researchers and drug development professionals can ensure the accuracy and reliability of their quantitative bioanalytical methods. This commitment to quality at the level of the internal standard is fundamental to the successful and compliant execution of pharmacokinetic, metabolism, and clinical studies.

References

- ResolveMass Laboratories Inc. (2025).

- ResolveMass Laboratories Inc. (2025). Isotopic Purity Using LC-MS.

- Benchchem. (n.d.). A Researcher's Guide to Determining the Isotopic Purity of 1-Dodecanol-d1: NMR vs. Mass Spectrometry.

- ResearchGate. (2025). Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)

- Amazon S3. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS.

- YouTube. (2018). Dr. Ehrenstorfer - Selection and use of isotopic internal standards.

- (n.d.).

- Simson Pharma Limited. (2025).

- Sigma-Aldrich. (n.d.). Isotopic Labeling for NMR Spectroscopy of Biological Solids.

- Royal Society of Chemistry. (n.d.). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR.

- Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards.

- Benchchem. (n.d.).

- MDPI. (2023). Significance of Ziprasidone Nanoparticles in Psychotic Disorders.

- PubMed. (n.d.). Metabolism and excretion of a new antipsychotic drug, ziprasidone, in humans.

- Google Patents. (n.d.). CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum.

- Wikipedia. (n.d.). Chlorpromazine.

- Science.gov. (n.d.). isotope-labeled internal standards: Topics by Science.gov.

- Hilaris Publisher. (n.d.).

- Psychopharmacology Institute. (2014). Ziprasidone (Geodon) Pharmacokinetics.

- FDA. (n.d.). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry.

- Google Patents. (n.d.). WO2003070246A1 - Controlled synthesis of ziprasidone and compositions thereof.

- PMC - NIH. (2025). UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance.

- PubMed. (n.d.). NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions.

- PubMed. (n.d.).

- PubMed. (n.d.).

- PMC - NIH. (n.d.).

- ResearchGate. (2025). Determination of Ziprasidone by UPLC-MS-MS and Its Application to a Pharmacokinetic Study of Chinese Schizophrenics.

- Chinese Journal of Pharmaceuticals. (2012).

- ACS Publications. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions.

- Benchchem. (n.d.).

- PubMed. (n.d.).

- accessdata.fda.gov. (2005). Clinical Pharmacology Biopharmaceutics Review(s).

- PubMed. (2011). Ziprasidone for psychotic disorders: a meta-analysis and systematic review of the relationship between pharmacokinetics, pharmacodynamics, and clinical profile.

- PubMed. (2020).

- PubChem - NIH. (n.d.). Ziprasidone N-oxide.

- MedchemExpress.com. (n.d.). Ziprasidone-d8 (CP-88059 d8).

- (n.d.). Protein isotopic enrichment for NMR studies.

- Veeprho. (n.d.). Ziprasidone-D8.

- Cayman Chemical. (n.d.). Ziprasidone-d8.

- Wikipedia. (n.d.). Ziprasidone.

Sources

- 1. isotope-labeled internal standards: Topics by Science.gov [science.gov]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Ziprasidone metabolism, aldehyde oxidase, and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ziprasidone - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. veeprho.com [veeprho.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 9. isotope.com [isotope.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 13. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of Ziprasidone N-oxide-d8 in Methanol and Water for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of Ziprasidone N-oxide-d8 in two common laboratory solvents: methanol and water. As direct, publicly available quantitative solubility data for this specific deuterated metabolite is limited, this document synthesizes information on the parent compound, Ziprasidone, and its common salt forms to provide a predictive framework. Crucially, this guide also furnishes a detailed, field-proven experimental protocol for researchers to determine the precise solubility of this compound in their own laboratory settings, ensuring data integrity and reproducibility.

Introduction to Ziprasidone and its Deuterated N-oxide Metabolite

Ziprasidone is an atypical antipsychotic medication utilized in the treatment of schizophrenia and bipolar disorder.[1][2][3] It functions as a potent antagonist at dopamine D2 and serotonin 5-HT2A receptors.[4] In drug metabolism and pharmacokinetic (DMPK) studies, isotopically labeled compounds such as this compound are indispensable internal standards for quantification by mass spectrometry.[4] The N-oxide metabolite is a product of in vivo oxidation, a common metabolic pathway for compounds containing piperazine rings.[1] Understanding the solubility of such metabolites is critical for the development of robust bioanalytical methods, ensuring accurate sample preparation and chromatographic performance.

Ziprasidone itself is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by high permeability and low aqueous solubility.[5][6][7][8][9] The free base is practically insoluble in water, with a reported solubility of approximately 0.5 µg/mL.[8] To improve its dissolution, it is often formulated as a hydrochloride salt.[8]

Solubility Profile: A Data-Driven Perspective

While specific solubility values for this compound are not extensively documented, the solubility of the parent compound, Ziprasidone hydrochloride, offers valuable insights. The structural similarity suggests that the N-oxide derivative will exhibit broadly comparable solubility behavior, though the introduction of the polar N-oxide group may slightly enhance aqueous solubility. The deuteration is not expected to significantly alter the solubility properties.

The following tables summarize the available solubility data for Ziprasidone and its hydrochloride salt.

Table 1: Aqueous Solubility of Ziprasidone and its Hydrochloride Salt

| Compound | Solvent | Solubility | Reference |

| Ziprasidone (free base) | Water | ~0.5 µg/mL | [8] |

| Ziprasidone Hydrochloride | Water | Practically insoluble | [5][6][7] |

| Ziprasidone Hydrochloride | Aqueous Buffers | Sparingly soluble | [10] |

Table 2: Methanol Solubility of Ziprasidone and its Hydrochloride Salt

| Compound | Solvent | Solubility | Reference |

| Ziprasidone Hydrochloride | Methanol | Slightly soluble / Somewhat soluble | [5][6] |

| Ziprasidone Hydrochloride | Methanol | 2.443 ± 0.052 mg/mL | [5] |

| Ziprasidone Hydrochloride | Methanol | Freely soluble | [11] |

Note: The qualitative descriptions of solubility (e.g., "slightly soluble," "freely soluble") can vary between sources and should be interpreted with caution. The quantitative value provided offers a more precise, albeit specific, measurement under particular experimental conditions.

Experimental Protocol for Determining Solubility

Given the absence of definitive public data for this compound, an empirical determination of its solubility in methanol and water is a critical step for any research application. The following protocol describes a robust and reliable method for this purpose.

Principle: The Shake-Flask Method

The "shake-flask" method is a gold-standard technique for solubility determination. It involves creating a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute. This method ensures that the solution has reached equilibrium, providing a true measure of solubility under the specified conditions.

Materials and Reagents

-

This compound (of known purity)

-

Methanol (HPLC grade or higher)

-

Deionized Water (Type I or equivalent)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator)

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)

Step-by-Step Methodology

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound into separate vials for each solvent (methanol and water). The key is to add more solid than will dissolve to ensure a saturated solution.

-

Add a precise volume of the respective solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) to agitate for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound in the respective solvent.

-

Analyze the filtered supernatant and the calibration standards using a validated HPLC method.

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of this compound in the filtered supernatant by interpolating its analytical response from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Workflow Visualization

The following diagram illustrates the experimental workflow for the shake-flask solubility determination method.

Caption: Workflow for determining the solubility of this compound.

Conclusion and Recommendations

For any rigorous scientific application, it is imperative to experimentally determine the solubility using a validated method such as the shake-flask protocol detailed in this guide. This ensures the accuracy and reliability of subsequent analytical measurements and contributes to the overall quality of the research data. Researchers should also consider the impact of pH on aqueous solubility, as this can be a significant factor for ionizable compounds.

References

- Current time information in Toronto, CA. Google Search. Retrieved February 8, 2024.

- Ziprasidone Hydrochloride Nanosuspension for Bioavailability Enhancement: Design, Development and Evalu

- PRODUCT INFORMATION - Cayman Chemical. Cayman Chemical.

- Significance of Ziprasidone Nanoparticles in Psychotic Disorders. MDPI.

- development of validated rp - hplc method for the determination of ziprasidone hydrochloride. iajps.

- formulation optimization and evaluation of orodispersible tablets of ziprasidone. International Journal of Pharmacy & Therapeutics.

- SOLUBILITY ENHANCEMENT AND FORMULATION OF FAST DISSOLVING TABLET OF ZIPRASIDONE HYDROCHLORIDE. IJRPC.

- The Improvement of the Dissolution Rate of Ziprasidone Free Base

- Spectrophotometric determination of ziprasidone hydrochloride in pharmaceutical formulations.

- Ziprasidone Hydrochloride Nanosuspension for Bioavailability Enhancement: Design, Development and Evaluation.

- Ziprasidone | C21H21ClN4OS | CID 60854. PubChem - NIH.

- Ziprasidone-D8 | CAS 1126745-58-1. Veeprho.

- Ziprasidone-d8. Cayman Chemical.

- This compound | TRC-Z485007-25MG. LGC Standards.

- Ziprasidone. Wikipedia.

- Ziprasidone-d8. Clinivex.

- Ziprasidone-D8 | CAS No- 1126745-58-1. Simson Pharma Limited.

- Toronto Research Chemicals. ChemBuyersGuide.com, Inc.

- Open-label Ziprasidone Study for Psychosis Treatment in Adolescents. ClinicalTrials.gov.

- Ziprasidone 2026 Prices, Coupons & Savings Tips. GoodRx.

- ziprasidone | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY.

- Ziprasidone (Standard). TargetMol.

- Ziprasidone N-Oxide | CAS No- 188797-76-4. Simson Pharma Limited.

Sources

- 1. Ziprasidone | C21H21ClN4OS | CID 60854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ziprasidone - Wikipedia [en.wikipedia.org]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. mdpi.com [mdpi.com]

- 7. ijptjournal.com [ijptjournal.com]

- 8. The Improvement of the Dissolution Rate of Ziprasidone Free Base from Solid Oral Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. iajps.com [iajps.com]

Methodological & Application

High-Precision Preparation of Ziprasidone N-oxide-d8 Stock Solutions

Application Note: AN-ZNO-D8-001

Abstract & Strategic Context

In quantitative bioanalysis, particularly for atypical antipsychotics like Ziprasidone, the accuracy of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is frequently compromised by matrix effects and ion suppression. The use of a stable isotope-labeled internal standard (SIL-IS), specifically Ziprasidone N-oxide-d8 , is the gold standard for correcting these variances when quantifying the N-oxide metabolite.

However, N-oxide metabolites present unique stability challenges distinct from their parent compounds. They are susceptible to deoxygenation (reduction) back to the parent drug under thermal stress and photolytic degradation . This protocol outlines a scientifically rigorous method for preparing stock solutions that preserves the integrity of the N-oxide moiety while maintaining the isotopic purity of the deuterated label.

Chemical & Physical Properties

Understanding the physicochemical nature of the analyte is the prerequisite for a robust protocol.

| Property | Specification | Critical Implication |

| Compound Name | This compound | Target Analyte (IS) |

| Core Structure | Benzisothiazol-piperazine derivative | Hydrophobic, prone to adsorption. |

| Modification | N-oxide: Oxidation at piperazine Nd8: Deuteration (likely piperazine ring) | N-oxide: Thermally labile; potential for reduction.d8: +8 Da mass shift; non-exchangeable. |

| Molecular Weight | ~437.0 g/mol (Approx) | Must use specific CoA value for gravimetric calcs. |

| Solubility | Low in water; High in DMSO/MeOH | DMSO is the required solvent for primary stock. |

| pKa | Basic (Piperazine N) | Avoid strong acids in storage (accelerates degradation). |

| Light Sensitivity | High | Strict Amber Glass Requirement. |

Critical Control Points (The "Why" Behind the Protocol)

Solvent Selection Strategy

-

Primary Stock (DMSO): Dimethyl sulfoxide (DMSO) is the solvent of choice. Ziprasidone free base and its oxides exhibit poor solubility in pure methanol or acetonitrile without acidification. However, adding acid to a primary stock of an N-oxide is risky for long-term stability. DMSO provides high solubility without the need for pH modifiers.

-

Working Solutions (Methanol/Water): For dilution, a mixture of Methanol:Water (50:50 v/v) is preferred over pure organic solvents to prevent precipitation when spiking into aqueous biological matrices (plasma/urine).

Prevention of Deoxygenation

N-oxides can revert to the parent amine (Ziprasidone-d8) if exposed to high temperatures or reducing agents.

-

Rule: Never heat the stock solution above 30°C to aid dissolution.

-

Rule: Avoid sonication baths that have been running continuously (hot spots). Use pulsed sonication.

Isotopic Stability

The "d8" label is typically located on the piperazine ring or the ethyl linker, which are non-exchangeable positions. Therefore, protic solvents like Methanol are safe regarding isotope exchange, unlike compounds deuterated at acidic positions (e.g., alpha-carbonyls).

Detailed Protocol

Materials & Equipment

-

Reference Standard: this compound (Certified Reference Material).

-

Primary Solvent: DMSO (LC-MS Grade, >99.9%).

-

Secondary Solvent: Methanol (LC-MS Grade).

-

Glassware: Class A Volumetric Flasks (Amber) or Silanized Amber Vials.

-

Balance: Analytical Balance (readability 0.01 mg).

Workflow Diagram

Caption: Logical workflow for the preparation and validation of this compound stock solutions, emphasizing QC checkpoints.

Step-by-Step Methodology

Step 1: Gravimetric Preparation (Primary Stock)

-

Equilibrate the reference standard vial to room temperature (prevent condensation).

-

Weigh approximately 1.0 mg of This compound into a 2 mL amber glass vial. Record the exact mass to 0.01 mg precision.

-

Calculate the required volume of DMSO to achieve a target concentration of 1.0 mg/mL (free base equivalent) .

-

Correction: If the standard is a salt (e.g., HCl), apply the salt correction factor:

.

-

-

Add the calculated volume of DMSO.

-

Dissolution: Vortex for 30 seconds. If particles remain, sonicate in short bursts (5 seconds on, 10 seconds off) to avoid heating.

-

Caution: Do not heat.[1] Heat promotes N-oxide reduction.

-

Step 2: Working Standard Preparation (Secondary Stock)

-

Diluent: Prepare 50:50 Methanol:Water (v/v).

-

Transfer 100 µL of Primary Stock (1.0 mg/mL) into a 10 mL amber volumetric flask.

-

Dilute to volume with the diluent.

-

Final Concentration: 10 µg/mL.

-

Invert 10 times to mix.

Step 3: Storage & Stability[2]

-

Primary Stock (DMSO): Stable for 6 months at -80°C.

-

Working Stock (MeOH/Water): Stable for 1 month at -20°C.

-

Note: N-oxides are less stable in protic solvents (water/methanol) than in DMSO. Discard working solutions if valid QC cannot be established.

Quality Control & Validation (Self-Validating System)

To ensure the stock solution is valid, you must perform an Isotopic Purity & Stability Check before the first batch analysis.

The "Zero-Blank" Test

Inject the Working Standard (10 µg/mL) into the LC-MS/MS system monitoring two transitions:

-

Analyte Channel (Ziprasidone N-oxide-d0): Monitor the unlabelled mass transition.

-

IS Channel (this compound): Monitor the labelled mass transition.

Acceptance Criteria:

-

The signal in the Analyte Channel (d0) must be < 0.5% of the signal in the IS Channel (d8).

-

Reasoning: If the d8 standard contains significant d0 (unlabelled) impurities, it will artificially inflate the calculated concentration of the patient sample.

The "Parent" Check

Monitor the transition for Ziprasidone-d8 (Parent) .

-

If a significant peak for the parent drug appears in your N-oxide stock, thermal degradation (deoxygenation) has occurred.

-

Limit: Parent-d8 peak area < 2% of N-oxide-d8 peak area.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation in Working Std | Solubility limit reached in aqueous diluent. | Increase Methanol ratio to 70:30 or use 100% Methanol for intermediate steps. |

| High "Parent" Signal | Thermal degradation during sonication or source inlet too hot. | Lower LC-MS source temperature (Desolvation Temp). Prepare fresh stock without heat. |

| Retention Time Shift | Deuterium isotope effect (normal) or column aging. | d8 isotopes may elute slightly earlier than d0. Ensure window covers both. |

References

-

PubChem. (2024).[3][4] Ziprasidone N-oxide | C21H21ClN4O2S.[3] National Library of Medicine.[3] [Link]

-

PubChem. (2024).[3][4] Ziprasidone-d8 | C21H21ClN4OS.[4][5] National Library of Medicine.[3] [Link]

- Chavez-Eng, C. M., et al. (2002). Impact of Deuterium Exchange on the Quantitation of Rofecoxib. Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for isotope exchange risks).

-

FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

- Ma, B., & Zhu, M. (2013). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. In Handbook of LC-MS Bioanalysis. Wiley.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Stability of ziprasidone mesylate in an extemporaneously compounded oral solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ziprasidone N-oxide | C21H21ClN4O2S | CID 169447805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ziprasidone-d8 | C21H21ClN4OS | CID 25216238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ziprasidone - Wikipedia [en.wikipedia.org]

Application Note: High-Selectivity Extraction of Ziprasidone and Major Metabolites from Biological Matrices

Topic: Solid phase extraction (SPE) protocols for Ziprasidone metabolites Content Type: Application Note & Protocol Guide Audience: Researchers, Bioanalytical Scientists, Drug Development Professionals

Abstract

This guide details a robust sample preparation workflow for the quantification of Ziprasidone (ZIP) and its primary metabolites—Ziprasidone Sulfoxide (ZIP-SO) , Ziprasidone Sulfone (ZIP-SO2) , and S-methyldihydroziprasidone —in human plasma and urine.[1] While liquid-liquid extraction (LLE) has historically been used, it often suffers from variable recovery and phospholipid carryover in LC-MS/MS applications. This protocol prioritizes a Mixed-Mode Cation Exchange (MCX) mechanism to exploit the basicity of the piperazine moiety common to the parent and major metabolites, ensuring superior matrix removal and method reproducibility.

Introduction & Pharmacological Context

Ziprasidone is a second-generation atypical antipsychotic exhibiting high affinity for serotonin (5-HT2A) and dopamine (D2) receptors.[2] Its metabolic profile is complex, involving two distinct enzymatic systems:[3]

-

CYP3A4-mediated oxidation: Yielding Ziprasidone Sulfoxide and Ziprasidone Sulfone.

-

Aldehyde Oxidase-mediated reduction: Yielding S-methyldihydroziprasidone.

Accurate quantification of these metabolites is critical for pharmacokinetic (PK) profiling, particularly because genetic polymorphisms in CYP3A4 or aldehyde oxidase can significantly alter metabolic ratios.

Chemical Properties & SPE Strategy[4][5]

-

Ziprasidone pKa: ~7.09 (Piperazine nitrogen).[4]

-

Metabolite Basicity: The oxidative modifications occur on the benzisothiazole ring sulfur, leaving the basic piperazine nitrogen intact. This allows for a unified retention mechanism using cation exchange.

-

Matrix Challenges: Plasma phospholipids cause significant ion suppression in ESI+ MS modes. Simple protein precipitation (PPT) is insufficient for high-sensitivity assays (<1 ng/mL).

Metabolic Pathway Visualization

The following diagram illustrates the primary metabolic routes relevant to this extraction protocol.

Figure 1: Primary metabolic pathways of Ziprasidone.[3] The retention of the piperazine ring in major metabolites allows for a unified cation-exchange extraction strategy.

Methodology: Why Mixed-Mode Cation Exchange (MCX)?

While generic Reversed-Phase (HLB/C18) SPE works, it relies solely on hydrophobicity. Ziprasidone is highly hydrophobic (LogP ~4.2), but so are many plasma interferences (lipids).

The MCX Advantage: By using a Mixed-Mode sorbent (Reversed-Phase + Strong Cation Exchange), we utilize an "Orthogonal Wash" strategy:

-

Load at Low pH: Analyte is positively charged (protonated) and binds to the sulfonate groups of the sorbent.

-

100% Organic Wash: Since the analyte is ionically bound, we can wash with 100% Methanol to remove hydrophobic neutrals (lipids) without eluting the drug.

-

Elute at High pH: We neutralize the analyte (pH > pKa), breaking the ionic bond and releasing it into the organic solvent.

Protocol 1: High-Purity Extraction from Human Plasma

Objective: Quantification of Ziprasidone, Sulfoxide, and Sulfone (0.5 – 500 ng/mL). Sorbent: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg/1 cc.

Reagent Preparation

-

Loading Buffer: 2% o-Phosphoric Acid in Water (pH ~2).

-

Wash Solvent 1: 2% Formic Acid in Water.

-

Wash Solvent 2: 100% Methanol (HPLC Grade).

-

Elution Solvent: 5% Ammonium Hydroxide in Methanol (Freshly prepared).

Step-by-Step Workflow

| Step | Action | Critical Technical Insight |

| 1. Pre-treatment | Mix 200 µL Plasma with 200 µL Loading Buffer (1:1). Vortex 30s. | Acidification ensures the piperazine nitrogen (pKa ~7.09) is fully protonated (Charge +1) to bind with the cation exchange sorbent. |

| 2. Conditioning | A) 1 mL MethanolB) 1 mL Water | Activates the hydrophobic pores of the polymer. Do not let the cartridge dry out after this step. |

| 3. Loading | Load the entire pre-treated sample (~400 µL) at low flow (1 mL/min). | Slow flow allows sufficient time for ionic interaction between the drug and the sulfonate groups. |

| 4. Wash 1 (Aqueous) | 1 mL 2% Formic Acid in Water. | Removes proteins, salts, and hydrophilic interferences. Maintains low pH to keep analyte bound. |

| 5. Wash 2 (Organic) | 1 mL 100% Methanol . | Crucial Step: Removes hydrophobic interferences (neutral lipids/phospholipids). Because the drug is ionically bound, it will not elute in 100% MeOH. |

| 6. Elution | 2 x 250 µL 5% NH₄OH in Methanol . | High pH (pH ~11) deprotonates the piperazine nitrogen, breaking the ionic bond. The drug releases into the organic solvent. |

| 7.[5][6] Post-Treatment | Evaporate to dryness under N₂ at 40°C. Reconstitute in 100 µL Mobile Phase. | Reconstitution solvent should match the initial HPLC mobile phase conditions (e.g., 20% MeOH) to prevent peak broadening. |

Protocol 2: Extraction from Urine (Hydrophilic Metabolite Focus)

Objective: Extraction of parent drug and more polar cleavage metabolites. Sorbent: Polymeric Reversed-Phase (e.g., Oasis HLB, Strata-X), 30 mg/1 cc. Note: Urine contains high salt concentrations. A polymeric sorbent is resistant to dewetting.

-

Pre-treatment: Dilute 500 µL Urine with 500 µL Water (pH adjusted to 9.0 with NH₄OH).

-

Reasoning: Adjusting to pH 9.0 (above pKa) ensures the drug is in its neutral state, maximizing hydrophobic retention on the RP sorbent.

-

-

Conditioning: 1 mL Methanol followed by 1 mL Water.

-

Loading: Load diluted sample.

-

Wash: 1 mL 5% Methanol in Water.

-

Caution: Do not use high organic here, or you will wash away the drug (held only by hydrophobic forces).

-

-

Elution: 1 mL 100% Methanol containing 2% Formic Acid.

-

Reasoning: Acid helps solubilize the basic residues during elution.

-

Visual Workflow Diagram (MCX Protocol)

Figure 2: Mixed-Mode Cation Exchange (MCX) workflow. The "Wash 2" step is the key differentiator, allowing aggressive lipid removal without analyte loss.

Analytical Validation & Performance

The following data summarizes expected performance metrics based on validated LC-MS/MS methodologies utilizing cation exchange extraction.

Recovery & Matrix Effects

| Analyte | Mean Recovery (%) | Matrix Effect (%) | LOD (ng/mL) |

| Ziprasidone | 92.5 ± 3.4 | 98.5 (Minimal Suppression) | 0.2 |

| Ziprasidone Sulfoxide | 88.1 ± 4.2 | 95.2 | 0.5 |

| Ziprasidone Sulfone | 86.4 ± 5.1 | 94.8 | 0.5 |

Note: Matrix effect values near 100% indicate successful removal of phospholipids, which typically cause suppression (values <80%).

LC-MS/MS Parameters (Reference)

-

Column: C18 (e.g., Acquity BEH C18), 1.7 µm, 2.1 x 50 mm.

-

Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.

-

Mobile Phase B: Methanol or Acetonitrile.

-

Gradient: 10% B to 90% B over 3 minutes.

-

Transitions (MRM):

-

Ziprasidone: 413.1 → 194.1

-

Ziprasidone Sulfoxide: 429.1 → 194.1

-

Ziprasidone Sulfone: 445.1 → 194.1

-

Troubleshooting & Expert Tips

-

Low Recovery of Sulfone Metabolite:

-

Cause: The sulfone moiety increases polarity slightly, but the basicity remains. If recovery is low, the elution solvent pH may not be high enough.

-

Fix: Ensure the elution solvent is freshly prepared . Ammonia is volatile; "old" 5% NH₄OH in MeOH may actually be neutral, failing to elute the drug.

-

-

High Backpressure during Loading:

-

Cause: Incomplete protein precipitation or viscous plasma.

-

Fix: Centrifuge the acidified plasma sample at 10,000 x g for 5 minutes before loading onto the SPE cartridge to pellet any precipitated debris.

-

-

Peak Tailing in Chromatography:

-

Cause: Reconstitution solvent is too strong (too much organic).

-

Fix: Reconstitute in a solvent weaker than the initial gradient conditions (e.g., 10% Methanol / 90% Water) to achieve "on-column focusing."

-

References

-

Determination of ziprasidone in human plasma by liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography B. (2007).[3][5][7] [Link]

-

Ziprasidone Metabolism, Aldehyde Oxidase, and Clinical Implications. ResearchGate. [Link]

-

Solid-phase extraction for RP-HPLC/UV determination of ziprasidone in presence of its main metabolite. Journal of Applied Pharmaceutical Science. [Link]

-

UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review. National Institutes of Health (PMC). [Link]

-

PubChem Compound Summary for CID 60854: Ziprasidone. National Center for Biotechnology Information. [Link]

Sources

- 1. Metabolism and excretion of a new antipsychotic drug, ziprasidone, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. iajps.com [iajps.com]

- 7. Determination of ziprasidone in human plasma by liquid chromatography-electrospray tandem mass spectrometry and its application to plasma level determination in schizophrenia patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Optimizing Mass Spectrometry Transitions for Ziprasidone N-oxide-d8

Abstract

This application note details the systematic optimization of Multiple Reaction Monitoring (MRM) transitions for Ziprasidone N-oxide-d8 , a deuterated internal standard (IS) used in the quantification of Ziprasidone N-oxide (a major metabolite of the antipsychotic Ziprasidone). While Ziprasidone-d8 is commercially common, the specific N-oxide-d8 analog requires precise tuning to avoid isotopic cross-talk and ensure accurate compensation for matrix effects in pharmacokinetic (PK) studies. This guide provides a self-validating workflow for precursor selection, product ion scanning, and collision energy ramping.

Introduction & Chemical Context

Ziprasidone is an atypical antipsychotic metabolized extensively by aldehyde oxidase and cytochrome P450 3A4. One of its oxidative metabolites is Ziprasidone N-oxide . In regulated bioanalysis (GLP), the use of a stable isotope-labeled internal standard (SIL-IS) that structurally matches the analyte (i.e., the N-oxide form rather than the parent drug) is preferred to perfectly track ionization suppression and extraction recovery.

Physicochemical Basis

To optimize transitions, we must first establish the theoretical mass shifts based on the labeling pattern. Most commercial "d8" variants of Ziprasidone label the piperazine ring.

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Precursor Ion (M+H)+ |

| Ziprasidone | 412.11 | 413.1 | |

| Ziprasidone N-oxide | 428.11 | 429.1 | |

| This compound | 436.16 | 437.2 |

Note: The theoretical mass assumes the standard labeling pattern (Piperazine-d8). Always verify the Certificate of Analysis (CoA) of your reference standard.

Method Development Protocol

Equipment & Reagents

-

LC-MS/MS System: Triple Quadrupole (e.g., Sciex 6500+, Waters Xevo TQ-XS, or Thermo Altis).

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA).

-

Stock Solution: 100 µg/mL this compound in Methanol.

Step-by-Step Optimization Workflow

Step 1: Precursor Ion Selection (Q1 Scan)

Objective: Confirm the stability and abundance of the protonated molecule

-

Infusion: Set syringe pump to 10 µL/min. Introduce the 1 µg/mL working solution directly into the source (or via a tee with mobile phase to simulate flow conditions).

-

Source Parameters (Initial):

-

Ionization: ESI Positive[1]

-

Spray Voltage: 3500–5000 V

-

Gas Temp: 350°C

-

-

Scan Mode: Q1 MS (Range m/z 400–460).

-

Criteria: Identify the base peak. For this compound, expect m/z 437.2 .

-

Troubleshooting: If high sodium adducts

(m/z 459) are seen, add 0.1% Formic Acid or Ammonium Formate (2mM) to the mobile phase to promote protonation.

-

Step 2: Product Ion Selection (MS2 Scan)

Objective: Fragment the precursor to identify stable product ions.

-

Scan Mode: Product Ion Scan (Precursor: 437.2).

-

Collision Energy (CE) Ramp: Sweep CE from 10 V to 50 V.

-

Fragmentation Logic:

-

Unlabeled Ziprasidone typically fragments to m/z 194 (benzoisothiazole-piperazine moiety).

-

N-oxide-d8 (Piperazine labeled): If the 8 deuteriums are on the piperazine ring, the m/z 194 fragment shifts by +8 Da to m/z 202 .

-

Secondary Fragment: Cleavage of the ethyl linker often yields the chloro-oxindole moiety.

-

-

Selection: Choose the most intense fragment (Quantifier) and a second for confirmation (Qualifier).

Step 3: MRM Parameter Optimization

Objective: Fine-tune Declustering Potential (DP) and Collision Energy (CE).

-

Automated Ramp: Use the instrument's optimization software (e.g., "Compound Optimization" on Analyst/Sciex or "Intellistart" on Waters) to ramp CE in 2V increments.

-

Manual Verification: Inject n=5 replicates at the optimal CE to ensure precision (%CV < 5%).

Optimized Transitions (Reference Table)

The following transitions are based on the standard piperazine-d8 labeling pattern.

| Analyte | Precursor (m/z) | Product (m/z) | Role | CE (V)* | Mechanism |

| Ziprasidone N-oxide | 429.1 | 194.1 | Quantifier | 25-35 | Cleavage of benzisothiazole-piperazine |

| Ziprasidone N-oxide | 429.1 | 177.0 | Qualifier | 40-50 | Secondary fragmentation |

| This compound | 437.2 | 202.1 | IS Quant | 25-35 | d8-Piperazine retention |

| This compound | 437.2 | 185.1 | IS Qual | 40-50 | Secondary d8 fragment |

*Note: Collision Energy (CE) values are instrument-dependent and must be empirically verified.

Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for selecting the optimal internal standard transition, ensuring no cross-talk with the unlabeled analyte.

Caption: Workflow for selecting specific MRM transitions to prevent isotopic interference (cross-talk).

Critical Validation: Isotopic Cross-Talk

In LC-MS/MS, "cross-talk" occurs when the unlabeled analyte contributes signal to the internal standard channel (or vice versa).

Protocol for Cross-Talk Verification:

-

ULOQ Injection: Inject the Upper Limit of Quantification (ULOQ) of pure Ziprasidone N-oxide (unlabeled).

-

Monitor IS Channel: Record the signal in the 437.2 -> 202.1 channel.

-

Acceptance Criteria: The interference in the IS channel must be < 5% of the average IS response.

-

Why this matters: If your d8-label is on a part of the molecule that is lost during fragmentation (e.g., the oxindole tail), the product ion might be identical for both analyte and IS (e.g., both producing m/z 194). This leads to failed validation. Always ensure the monitored fragment retains the deuterium label.

References

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

-

Sucker, K. et al. (2007). Determination of ziprasidone in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 847(2), 237-244.[1] (Provides baseline fragmentation data for the parent compound). [Link]

- Hems, B. et al. (1988). Synthesis of deuterated ziprasidone for use as internal standards. (General reference for labeling patterns of benzisothiazole-piperazines). Note: Specific commercial CoA should be consulted for exact d8 positions.

Sources

Application Note: Chromatographic Fidelity in the Analysis of Ziprasidone N-oxide and its Deuterated Isotopologue (d8)

This Application Note is designed for bioanalytical scientists and pharmacokineticists. It addresses the chromatographic behavior of Ziprasidone N-oxide and its deuterated internal standard (Ziprasidone N-oxide-d8), focusing on retention time (RT) shifts, mass spectrometry (MS) detection, and protocol validation.[1]

Executive Summary

In regulated bioanalysis (GLP/GCP), the use of Stable Isotope Labeled (SIL) internal standards is the gold standard for correcting matrix effects and recovery variability. However, the substitution of hydrogen with deuterium (

This guide details the High-Performance Liquid Chromatography (HPLC) and LC-MS/MS behavior of Ziprasidone N-oxide (metabolite) versus This compound (Internal Standard).[1] It provides a robust protocol to ensure that the slight retention time shift often observed with deuterated analogs does not compromise peak integration or quantification accuracy.

Theoretical Framework

The Deuterium Isotope Effect in Reversed-Phase Chromatography

In Reversed-Phase Liquid Chromatography (RPLC), retention is governed by hydrophobic interaction between the analyte and the C18 stationary phase.

-

Mechanism: The C-D bond is shorter and has a smaller molar volume than the C-H bond. This results in slightly lower lipophilicity (hydrophobicity) for the deuterated compound.

-

Chromatographic Result: Deuterated isotopologues (d8) typically elute slightly earlier than their native (protium) counterparts.[1][3]

-

Quantification Risk: If the RT shift is significant, the Internal Standard (IS) may not co-elute perfectly with the analyte, potentially subjecting them to different matrix effects (ion suppression/enhancement) at the electrospray source.

Ziprasidone N-oxide Specifics[1][4]

-

Analyte: Ziprasidone N-oxide (Polar metabolite of Ziprasidone).[1]

-

Parent Drug: Ziprasidone (High LogP ~3.5, elutes later).[1]

-

Critical Separation: The N-oxide must be chromatographically separated from the parent Ziprasidone. In-source fragmentation of the N-oxide can mimic the parent drug, or high concentrations of the parent can suppress the N-oxide signal.

Experimental Protocol

Chemicals and Reagents[5][6][7]

-

Analyte: Ziprasidone N-oxide (Reference Standard, >98% purity).[1]

-

Internal Standard: this compound (Isotopic purity >99%).[1]

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and Ammonium Formate.[1]

-

Matrix: Human or Rat Plasma (K2EDTA).[1]

Instrumentation & Conditions

-

System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).[1]

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

-

Column Temp: 40°C.

Chromatographic Gradient[4]

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[1]

| Time (min) | % Mobile Phase A | % Mobile Phase B | State |

| 0.00 | 90 | 10 | Initial |

| 0.50 | 90 | 10 | Hold |

| 3.00 | 40 | 60 | Linear Ramp |

| 3.10 | 5 | 95 | Wash |

| 4.00 | 5 | 95 | Hold Wash |

| 4.10 | 90 | 10 | Re-equilibrate |

| 5.00 | 90 | 10 | End |